

comparative analysis of 2-trans,4-trans-octadienoyl-CoA metabolism in different species

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Compound of Interest

Compound Name: 2-trans,4-trans-Octadienoyl-CoA

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A Comparative Analysis of 2-trans,4-trans-Octadienoyl-CoA Metabolism Across Species

For Researchers, Scientists, and Drug Development Professionals

The metabolism of unsaturated fatty acids is a fundamental biological process with significant implications for health and disease. A key intermediate in the beta-oxidation of polyunsaturated fatty acids with double bonds at even-numbered positions is **2-trans,4-trans-octadienoyl-CoA**. The efficient processing of this metabolite is crucial for cellular energy homeostasis. This guide provides a comparative analysis of the metabolism of **2-trans,4-trans-octadienoyl-CoA** in different species, focusing on the key enzyme 2,4-dienoyl-CoA reductase (DECR). We present a synthesis of experimental data, detailed methodologies, and visual representations of the metabolic pathways to facilitate a deeper understanding of the evolutionary and functional divergences in this critical metabolic juncture.

Key Enzyme: 2,4-Dienoyl-CoA Reductase (DECR)

The central enzyme responsible for the metabolism of **2-trans,4-trans-octadienoyl-CoA** is 2,4-dienoyl-CoA reductase. This enzyme catalyzes the reduction of the conjugated double bond system in the acyl-CoA intermediate, allowing it to re-enter the beta-oxidation spiral. However, significant differences exist in the structure, co-factor requirements, and reaction products of DECR between prokaryotes and eukaryotes.

Comparative Data of 2,4-Dienoyl-CoA Reductase

Feature	Escherichia coli (Prokaryote)	Bovine (Mammal)	Human (Mammal)
Enzyme Name	2,4-Dienoyl-CoA reductase (FadH)	2,4-Dienoyl-CoA reductase	2,4-Dienoyl-CoA reductase 1 (DECR1)
Subunit Structure	Monomer[1]	Tetramer of identical subunits[1]	Homotetramer[2]
Molecular Weight	~73 kDa (native)[1]	~124 kDa (native), ~32 kDa (subunit)[1]	~124 kDa (native)[3]
Cofactor Requirements	FAD, FMN, [4Fe-4S] cluster, NADPH[2][4]	NADPH[1]	NADPH[2]
Reaction Product	2-trans-Enoyl-CoA[1]	3-trans-Enoyl-CoA[1]	3-trans-Enoyl-CoA[2]

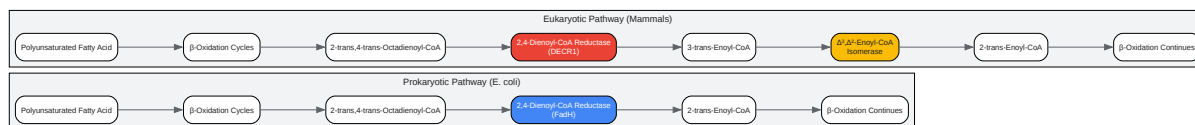
Kinetic Parameters of 2,4-Dienoyl-CoA Reductase

Species	Substrate	Km (μM)	Vmax (μmol/min/mg)	kcat (s-1)
E. coli	2-trans,4-trans-Decadienoyl-CoA	2.3[5]	-	16[5]
E. coli	NADPH	50[5]	-	-
Human (Peroxisomal)	2-trans,4-trans-Decadienoyl-CoA	12.7[6]	-	-
Human (Peroxisomal)	2-trans,4-trans-Hexadienoyl-CoA	71.6 ± 0.27[6]	1.75 ± 0.34[6]	-

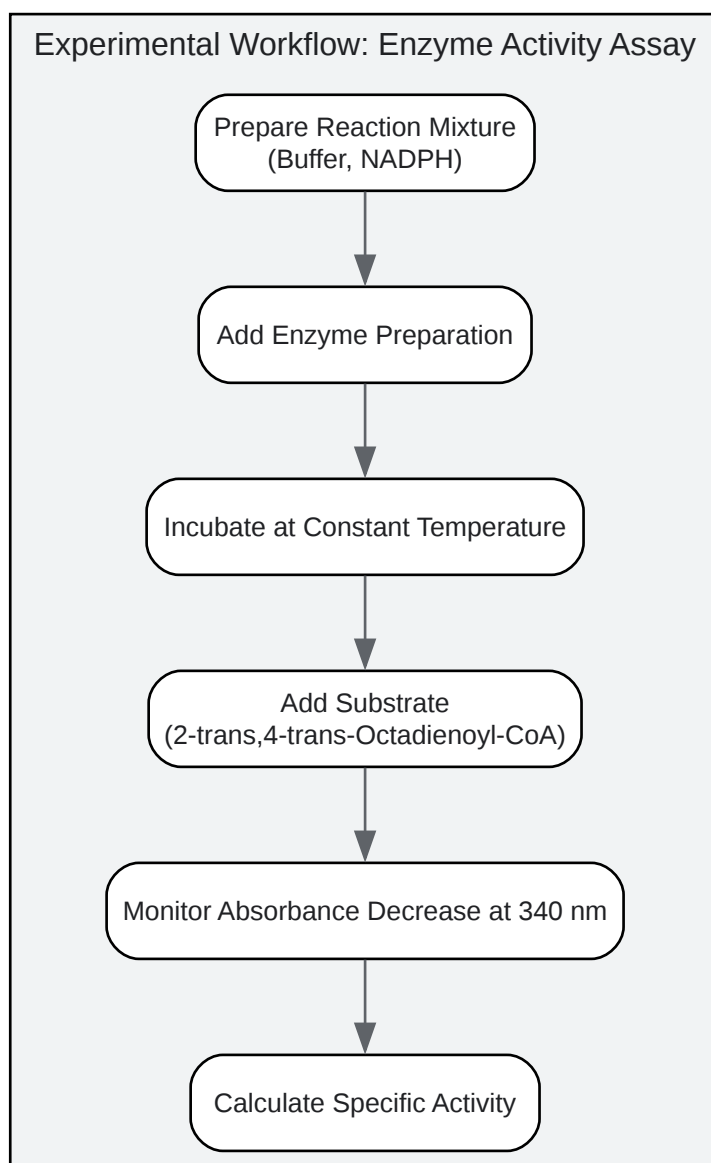
Metabolic Pathways

The metabolism of **2-trans,4-trans-octadienoyl-CoA** is integrated into the broader pathway of fatty acid beta-oxidation. The specific steps following the formation of this intermediate differ

between prokaryotes and eukaryotes, primarily due to the different products of their respective 2,4-dienoyl-CoA reductases.



Experimental Workflow: Enzyme Activity Assay



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